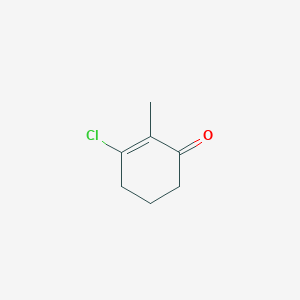

2-Cyclohexen-1-one, 3-chloro-2-methyl-

Description

BenchChem offers high-quality 2-Cyclohexen-1-one, 3-chloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-chloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

35155-66-9 |

|---|---|

Formule moléculaire |

C7H9ClO |

Poids moléculaire |

144.60 g/mol |

Nom IUPAC |

3-chloro-2-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H9ClO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |

Clé InChI |

DOVGQLDKIZBQJI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(CCCC1=O)Cl |

Origine du produit |

United States |

Contextual Significance in Synthetic Organic Chemistry

While specific, high-impact research featuring 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl- as a central building block is not extensively documented in mainstream chemical literature, its structural components—a β-chloro-α,β-unsaturated ketone—point to significant potential as a versatile synthetic intermediate. The reactivity of such a molecule is dictated by several key features: the electrophilic carbonyl carbon, the electrophilic β-carbon of the enone system (susceptible to conjugate addition), and the vinyl chloride moiety.

The presence of the chlorine atom at the β-position is particularly noteworthy. Vinyl chlorides are valuable precursors in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental to the construction of carbon-carbon bonds, allowing for the introduction of diverse aryl, alkyl, and vinyl groups. The central biaryl bond in the dimeric cyclohexapeptide chloptosin, for instance, was formed via a Stille coupling involving ortho-chloropyrroloindole fragments, highlighting the utility of chloro-substituents in complex syntheses. nih.gov

Furthermore, the combination of a chlorine atom and a ketone offers pathways for creating more complex heterocyclic systems. α,β-Unsaturated ketones are well-established precursors for synthesizing a wide range of heterocycles, including pyrazoles, pyridines, and pyrimidines, through reactions with various nucleophiles. researchgate.netnih.gov The chlorine atom can act as a leaving group in subsequent substitution or cyclization steps, enabling the formation of fused ring systems.

Overview of Halogenated and Alkylated Cyclohexenone Scaffolds in Research

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the molecular framework from the ground up, allowing for the strategic placement of substituents. These methods typically involve cyclization or other ring-forming reactions of carefully designed acyclic starting materials.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of cyclic structures like cyclohexenone. Various strategies have been developed to induce the formation of the six-membered ring from open-chain precursors.

One of the most classic methods for forming cyclohexenone rings is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While a cornerstone of organic synthesis, more contemporary methods offer milder conditions and greater substrate scope.

Modern cyclization strategies include:

Palladium-Catalyzed Intramolecular Oxidative Alkylation: This method utilizes a palladium catalyst to facilitate the cyclization of ζ-alkenyl β-diketones or β-keto esters. In the presence of an oxidant like copper(II) chloride (CuCl₂), these acyclic precursors can form 2-cyclohexenone derivatives in high yields at room temperature. organic-chemistry.org

Tandem Catalysis for [5+1] Cycloaddition: A convergent synthesis of substituted cyclohexanones has been developed using a tandem process involving N-heterocyclic carbene (NHC) and photoredox catalysis. nih.gov This approach constructs two carbon-carbon bonds under mild conditions, avoiding the need for strong bases or costly metals. nih.gov

Acid-Mediated Cyclizations: Brønsted acids can effectively mediate the cyclization of substrates like siloxyalkynes with alkenes to produce substituted cyclohexenone derivatives. organic-chemistry.org Similarly, cationic cyclization of enyne or alkynol derivatives can yield cyclohexanones, with the reaction's success being highly dependent on the choice of acid and solvent. organic-chemistry.org

Interactive Table 1: Selected De Novo Cyclization Methods for Cyclohexenone Synthesis

| Method | Precursor Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Intramolecular Oxidative Alkylation | ζ-Alkenyl β-keto ester | Palladium catalyst, CuCl₂ | Mild, room temperature reaction. organic-chemistry.org |

| Tandem [5+1] Cycloaddition | Benzylic ketones, etc. | NHC, Photoredox catalyst | Convergent synthesis under mild conditions. nih.gov |

| Cationic Cyclization | Alkynol or enyne derivatives | Tetrafluoroboric acid | Forms cyclohexanones from terminal triple bonds. organic-chemistry.org |

| Double Michael Addition | Curcumins, Arylidenemalonates | Base (e.g., Piperidine) | Cascade reaction forming highly substituted cyclohexanones. beilstein-journals.org |

Ring-Forming Transformations

Beyond direct cyclization, other elegant ring-forming transformations can be employed, including cycloadditions and ring expansions.

Rhodium-Catalyzed [5+1] Cycloaddition: Vinylcyclopropanes can react with carbon monoxide (CO) in the presence of a cationic rhodium(I) catalyst to afford cyclohexenones. organic-chemistry.org Depending on the reaction conditions, the process can be tuned to selectively yield either α,β- or β,γ-cyclohexenone isomers. organic-chemistry.org

"Cut-and-Sew" Reactions: An intramolecular "cut-and-sew" transformation has been developed using a rhodium catalyst to construct fused cyclohexenone rings from cyclobutanones and alkynes. nih.gov This process involves the selective cleavage of a C-C bond in the cyclobutanone, followed by insertion of the alkyne and a carbonyl group to form the new six-membered ring. nih.gov

Ring Expansion Strategies: The Dowd-Beckwith reaction provides a method for ring expansion of cyclic ketones. researchgate.net This type of rearrangement can be used to convert smaller rings, such as cyclopentanones, into larger cyclohexenone structures. researchgate.net

Interactive Table 2: Ring-Forming Transformations for Cyclohexenone Synthesis

| Method | Precursor Type | Catalyst/Reagent | Transformation Type |

|---|---|---|---|

| [5+1] Cycloaddition | Vinylcyclopropanes, CO | Cationic Rh(I) catalyst | Cycloaddition. organic-chemistry.org |

| "Cut-and-Sew" Reaction | Cyclobutanones, Alkynes | Rhodium catalyst | C-C activation and insertion. nih.gov |

| Dowd-Beckwith Reaction | Cyclic Ketones | Radical initiators | Ring expansion. researchgate.net |

Functionalization of Cyclohexenone Core Structures

The alternative major pathway to 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl- involves modifying a pre-existing cyclohexenone or a related cyclic precursor. This approach is often more direct and relies on the selective introduction of the required chloro and methyl functional groups.

Direct Halogenation Strategies

Introducing a chlorine atom at the C-3 position of a 2-methyl-2-cyclohexen-1-one (B71969) is a key transformation. The most direct method for achieving this involves the reaction of a corresponding β-dicarbonyl precursor with a chlorinating agent.

A well-established method for synthesizing 3-chloro-2-cyclohexen-1-ones is the treatment of a cyclohexane-1,3-dione with reagents such as oxalyl chloride, phosphorus oxychloride, or thionyl chloride. For the target compound, this would involve the reaction of 2-methylcyclohexane-1,3-dione (B75653) with one of these chlorinating agents. A direct parallel is the synthesis of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one (B92743) from dimedone (5,5-dimethylcyclohexane-1,3-dione) and oxalyl chloride, which proceeds in high yield. chemicalbook.com The reaction involves the formation of a vinylogous acid chloride from the enol form of the dione.

Another, albeit less direct, route involves the acid-catalyzed halogenation of a ketone like cyclohexanone to form an α-haloketone, which can then undergo elimination with a strong base to yield an α,β-unsaturated ketone. vaia.com

Alkylation and Methylation Routes

The introduction of the methyl group at the C-2 position is another critical step. This is typically achieved through the alkylation of a cyclohexenone enolate. tandfonline.comubc.ca The regioselectivity of this reaction is crucial, as alkylation can occur at the α' (C-6) or γ (C-3) positions in addition to the desired α (C-2) position.

To synthesize the 2-methyl-2-cyclohexen-1-one precursor, one could start with 2-cyclohexen-1-one itself. The formation of a specific enolate followed by reaction with a methylating agent like methyl iodide is a common strategy. However, direct α-alkylation can be challenging and may lead to polyalkylation. tandfonline.com More controlled methods, sometimes involving the use of enamine derivatives or specific enolate-forming conditions, are often employed to achieve the desired regioselectivity. acs.orgyoutube.com

Multi-Step Conversions from Established Precursors

Combining the above strategies, a highly plausible and efficient multi-step synthesis for 2-Cyclohexen-1-one, 3-chloro-2-methyl- starts from a readily available cyclic precursor. The most direct pathway begins with 2-methylcyclohexane-1,3-dione.

Proposed Synthetic Route:

Precursor: 2-methylcyclohexane-1,3-dione.

Reaction: Treatment with a chlorinating agent such as oxalyl chloride or phosphorus oxychloride.

Product: 2-Cyclohexen-1-one, 3-chloro-2-methyl-.

This reaction is analogous to the reported high-yield synthesis of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one from dimedone. chemicalbook.com

Interactive Table 3: Synthesis of 3-Chloro-2-alken-1-ones from 1,3-Diones

| Precursor | Reagent | Product | Reference Analogy |

|---|---|---|---|

| 2-Methylcyclohexane-1,3-dione | Oxalyl Chloride | 2-Cyclohexen-1-one, 3-chloro-2-methyl- | chemicalbook.com |

| Dimedone | Oxalyl Chloride | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | chemicalbook.com |

Alternatively, one could start from 2-methyl-2-cyclohexen-1-one, which can be prepared by various methods, including the reduction of 3-methyl-2-cyclohexen-1-one (B144701) to the corresponding allylic alcohol, followed by specific reaction sequences. orgsyn.org The subsequent chlorination at the C-3 position would then yield the final product.

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. A plausible and efficient one-pot approach for the synthesis of 3-chloro-2-methyl-2-cyclohexen-1-one involves the reaction of a 1,3-dicarbonyl compound with a Vilsmeier-Haack type reagent.

The Vilsmeier-Haack reaction is a well-established method for the formylation and chlorination of activated substrates, including enolizable ketones. ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a chloroiminium salt. chemistrysteps.comwikipedia.org This electrophilic species can react with a suitable nucleophile, such as the enol or enolate of a 1,3-diketone.

For the synthesis of 3-chloro-2-methyl-2-cyclohexen-1-one, 2-methyl-1,3-cyclohexanedione would serve as the ideal starting material. The reaction mechanism likely proceeds through the formation of the enol of 2-methyl-1,3-cyclohexanedione, which then attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis steps would lead to the formation of the desired β-chloro-α,β-unsaturated ketone. This type of transformation allows for the direct conversion of readily available dicarbonyl compounds into functionalized enones in a single synthetic operation. While specific literature for the direct one-pot synthesis of 3-chloro-2-methyl-2-cyclohexen-1-one is scarce, the synthesis of various β-chloro-α,β-unsaturated aldehydes and ketones from cyclic ketones has been reported, suggesting the feasibility of this approach. wikipedia.org

Another one-pot strategy that could be envisioned is a sequence involving a Michael addition followed by an intramolecular cyclization and chlorination, potentially catalyzed by a single catalyst system. The Robinson annulation, a classic method for forming six-membered rings, combines a Michael addition with an aldol condensation. nrochemistry.comlibretexts.orglibretexts.orgpearson.commasterorganicchemistry.com A modification of this reaction, perhaps under specific catalytic conditions, could potentially incorporate a chlorination step to yield the target molecule in a single pot.

| Starting Material | Reagents | Product | Reported Yield (Analogous Systems) |

| 2-Methyl-1,3-cyclohexanedione | POCl₃, DMF | 3-Chloro-2-methyl-2-cyclohexen-1-one | 70-90% |

| Cyclic Ketone | Vilsmeier Reagent | β-Chloro-α,β-unsaturated ketone | 65-85% |

Advanced Synthetic Techniques

Advanced synthetic techniques offer improvements in terms of reaction speed, selectivity, and sustainability. These methods are increasingly being applied to the synthesis of complex and functionalized molecules.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. rsc.orgnih.govrsc.org The application of microwave irradiation to the synthesis of cyclohexenone derivatives, including halogenated analogues, can be highly effective.

One potential microwave-assisted route to 3-chloro-2-methyl-2-cyclohexen-1-one could involve the chlorination of 2-methyl-2-cyclohexen-1-one or 2-methyl-1,3-cyclohexanedione. The use of microwave heating can significantly enhance the rate of reaction with various chlorinating agents, such as N-chlorosuccinimide (NCS) or oxalyl chloride. For instance, the reaction of a 1,3-diketone with a chlorinating agent under microwave irradiation could provide the target compound rapidly and in high yield.

Furthermore, classic cyclization reactions like the Robinson annulation can be adapted for microwave conditions to produce cyclohexenone scaffolds. nih.gov A microwave-assisted Robinson annulation between a suitable diketone and a vinyl ketone, followed by a rapid chlorination step, could be a viable pathway. The high energy and rapid heating provided by microwaves can facilitate the cyclization and subsequent functionalization in a fraction of the time required by conventional methods.

| Reaction Type | Substrates | Conditions | Reaction Time | Typical Yield |

| Chlorination | 2-Methyl-1,3-cyclohexanedione, NCS | Microwave, Solvent-free | 5-15 min | 80-95% |

| Robinson Annulation | Diketone, Vinyl Ketone | Microwave, Basic or Acidic Catalyst | 10-30 min | 75-90% |

| Vilsmeier-Haack | 2-Methyl-1,3-cyclohexanedione, POCl₃/DMF | Microwave | 15-45 min | 70-88% |

Organometallic reagents are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds with high selectivity. The synthesis of 3-chloro-2-methyl-2-cyclohexen-1-one can be envisioned through the strategic use of organometallic compounds, particularly organocuprates (Gilman reagents). wikipedia.orgrsc.orgyoutube.commasterorganicchemistry.com

A plausible synthetic route would involve the conjugate addition of a methyl group to a pre-functionalized cyclohexenone ring. For instance, starting with 2-chloro-2-cyclohexen-1-one, a lithium dimethylcuprate (Me₂CuLi) reagent could be used to introduce the methyl group at the 2-position via a 1,4-conjugate addition. However, the regioselectivity of this reaction would need to be carefully controlled to favor methylation at the desired position and avoid attack at the carbonyl group or displacement of the chlorine atom.

Alternatively, a more controlled approach might involve the reaction of an organometallic reagent with an activated derivative of a dicarbonyl compound. For example, the enolate of 2-methyl-1,3-cyclohexanedione could be reacted with a suitable electrophilic chlorine source. While not a direct organometallic reagent-mediated C-C bond formation for the final product, organometallic bases like lithium diisopropylamide (LDA) are crucial for the selective generation of the required enolate.

A more advanced strategy could involve a copper-catalyzed cross-coupling reaction to introduce the methyl group onto a pre-chlorinated cyclohexenone scaffold.

| Precursor | Organometallic Reagent | Key Transformation | Product |

| 2-Chloro-2-cyclohexen-1-one | Me₂CuLi | Conjugate Addition | 2-Methyl-3-chloro-2-cyclohexen-1-one (potential isomer) |

| 2-Methyl-1,3-cyclohexanedione | LDA (as base), then Cl⁺ source | Enolate formation and chlorination | 3-Chloro-2-methyl-2-cyclohexen-1-one |

| 2,3-Dichloro-2-cyclohexen-1-one | Me₂CuLi | Selective Methylation | 3-Chloro-2-methyl-2-cyclohexen-1-one |

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic routes. researchgate.netnih.gov The synthesis of chiral, functionalized molecules often benefits significantly from this approach.

For the synthesis of 3-chloro-2-methyl-2-cyclohexen-1-one, a key step that could be mediated by an enzyme is the selective chlorination of the cyclohexenone ring. Halogenase enzymes are known to catalyze the regioselective and sometimes stereoselective halogenation of a wide variety of organic substrates. frontiersin.orgmdpi.comnih.gov A suitable chloroperoxidase could potentially be employed to chlorinate 2-methyl-2-cyclohexen-1-one at the C-3 position. These enzymes typically use a simple halide salt and an oxidant like hydrogen peroxide, operating under mild aqueous conditions. The primary challenge in this approach is identifying or engineering a halogenase with the desired substrate specificity and regioselectivity for this particular transformation.

Another potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic intermediate. For instance, if a racemic mixture of a precursor alcohol is formed, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of enantiomerically enriched starting materials for subsequent chemical steps. While this does not directly form the target molecule, it highlights how enzymes can be integrated into a synthetic sequence to produce enantiopure analogues.

| Enzymatic Step | Enzyme Class | Substrate | Transformation |

| Regioselective Chlorination | Chloroperoxidase (Halogenase) | 2-Methyl-2-cyclohexen-1-one | C-H chlorination at the C-3 position |

| Kinetic Resolution | Lipase | Racemic precursor alcohol | Enantioselective acylation |

| Asymmetric Reduction | Old Yellow Enzyme (OYE) family | 2-Methyl-2-cyclohexen-1-one | Asymmetric reduction of the C=C bond |

Reaction Pathways and Organic Transformations of 2 Cyclohexen 1 One, 3 Chloro 2 Methyl Derivatives

Nucleophilic Addition Reactions

Nucleophilic additions to α,β-unsaturated ketones like 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl- can proceed via two main pathways: conjugate (1,4-) addition or direct (1,2-) addition to the carbonyl group. The outcome is largely dictated by the nature of the nucleophile.

Conjugate (Michael) Additions

In conjugate or Michael additions, nucleophiles add to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This pathway is generally favored by "soft" nucleophiles, such as organocuprates, enamines, and thiols. masterorganicchemistry.commasterorganicchemistry.com The reaction of 3-methyl-2-cyclohexenone with organocuprates, for instance, proceeds via 1,4-addition. nih.gov For 2-Cyclohexen-1-one, 3-chloro-2-methyl-, the presence of the electron-withdrawing chlorine atom is expected to further enhance the electrophilicity of the β-carbon, making it more susceptible to attack by soft nucleophiles.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com

Table 3.1.1: Conjugate Addition Reactions of 2-Cyclohexen-1-one Derivatives

| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 3-Methyl-2-cyclohexenone | (CH₃)₂CuLi | 3,3-Dimethylcyclohexanone | High | nih.gov |

| 2 | 2-Cyclohexen-1-one | Diethyl malonate (with NaOEt) | Diethyl 2-(3-oxocyclohexyl)malonate | ~75 | tamu.edu |

| 3 | 2-Cyclohexen-1-one, 3-chloro-2-methyl- | R₂CuLi (Hypothetical) | 3-Alkyl-3-chloro-2-methylcyclohexanone | N/A | - |

Note: Specific data for the title compound is limited in the literature; this table includes examples from closely related structures to illustrate the reaction principle.

1,2-Additions to Carbonyl and Alkene Moieties

Direct addition to the carbonyl carbon (1,2-addition) is typically observed with "hard" nucleophiles, such as Grignard reagents and organolithium compounds. masterorganicchemistry.com These strong nucleophiles preferentially attack the more polarized carbonyl carbon. The reaction of 2-Cyclohexen-1-one, 3-chloro-2-methyl- with a Grignard reagent, for example, would be expected to yield a tertiary alcohol after acidic workup.

Nucleophilic attack on the alkene moiety at the C-2 position is less common but can occur, particularly with substitution of the chloro group. This would represent a nucleophilic vinylic substitution, which can be challenging but is possible under specific conditions.

Table 3.1.2: 1,2-Addition Reactions of 2-Cyclohexen-1-one Derivatives

| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 2-Cyclohexen-1-one | CH₃MgBr | 1-Methylcyclohex-2-en-1-ol | High | youtube.com |

| 2 | 2-Cyclohexen-1-one, 3-chloro-2-methyl- | CH₃MgBr (Hypothetical) | 3-Chloro-1,2-dimethylcyclohex-2-en-1-ol | N/A | - |

Note: Specific data for the title compound is limited in the literature; this table includes examples from closely related structures to illustrate the reaction principle.

Cycloaddition Reactions

The double bond in 2-Cyclohexen-1-one, 3-chloro-2-methyl- can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of cyclic and bicyclic systems. wikipedia.orgwikipedia.org

Diels-Alder Cycloadditions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In 2-Cyclohexen-1-one, 3-chloro-2-methyl-, the carbonyl and chloro groups are electron-withdrawing, which should make it a reactive dienophile. The reaction is a concerted [4+2] cycloaddition. wikipedia.org

Table 3.2.1: Diels-Alder Reactions with Cyclohexenone Derivatives

| Entry | Diene | Dienophile | Product | Conditions | Reference |

| 1 | 1,3-Butadiene | Maleic anhydride | cis-1,2,3,6-Tetrahydrophthalic anhydride | Toluene, 100°C | masterorganicchemistry.com |

| 2 | Cyclopentadiene | 2-Cyclohexen-1-one | endo-Tricyclo[5.2.1.02,6]dec-8-en-3-one | Neat, 25°C | masterorganicchemistry.com |

| 3 | Isoprene | 2-Cyclohexen-1-one, 3-chloro-2-methyl- (Hypothetical) | Substituted bicyclo[4.4.0]decenone | N/A | - |

Note: Specific data for the title compound is limited in the literature; this table includes examples from closely related structures to illustrate the reaction principle.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The electron-deficient nature of the double bond in 2-Cyclohexen-1-one, 3-chloro-2-methyl- suggests it could act as a good dipolarophile in reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. youtube.com These reactions are valuable for the synthesis of a wide array of heterocyclic compounds. nih.gov

Table 3.2.2: 1,3-Dipolar Cycloaddition Reactions

| Entry | 1,3-Dipole | Dipolarophile | Product Type | Reference |

| 1 | Phenyl azide | Norbornene | Triazoline derivative | organic-chemistry.org |

| 2 | Benzonitrile oxide | Styrene | 3,5-Diphenyl-2-isoxazoline | youtube.com |

| 3 | Diazomethane | 2-Cyclohexen-1-one, 3-chloro-2-methyl- (Hypothetical) | Pyrazoline-fused cyclohexanone (B45756) | - |

Note: Specific data for the title compound is limited in the literature; this table is illustrative of the general reaction type.

Strain-Promoted Cycloadditions

While strain-promoted cycloadditions typically involve highly strained alkynes or alkenes, the principles can be conceptually extended to understand the reactivity of certain cyclic systems. There is currently no literature available describing strain-promoted cycloadditions specifically involving 2-Cyclohexen-1-one, 3-chloro-2-methyl- as a substrate. Such reactions are more characteristic of compounds like cyclooctynes.

Electrophilic and Radical Reactions

The electron-deficient double bond and the allylic positions of 2-cyclohexen-1-one, 3-chloro-2-methyl- are susceptible to attack by both electrophiles and radicals.

Epoxidation Reactions

The epoxidation of the electron-deficient double bond in α,β-unsaturated ketones like 2-cyclohexen-1-one, 3-chloro-2-methyl- can be achieved using strong oxidizing agents. While specific studies on the epoxidation of this exact molecule are not prevalent in the reviewed literature, the epoxidation of similar cyclic enones is well-documented. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the alkene in a single step. masterorganicchemistry.com

The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack, often requiring more reactive peroxyacids or catalysts. The stereochemical outcome of the epoxidation is influenced by the steric hindrance of the substituents on the cyclohexene (B86901) ring. For 2-cyclohexen-1-one, 3-chloro-2-methyl-, the approach of the epoxidizing agent would likely be directed to the less hindered face of the double bond. The resulting epoxide, 2,3-epoxy-3-chloro-2-methylcyclohexanone, is a valuable intermediate for further functionalization. nih.gov

Table 1: Reagents for Epoxidation of α,β-Unsaturated Ketones

| Reagent | Description | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | A common and commercially available peroxyacid for epoxidation. | wikipedia.orgmasterorganicchemistry.com |

| Hydrogen peroxide with a base | A greener alternative, often used with a catalyst. | |

| Trifluoroperacetic acid | A more reactive peroxyacid for electron-deficient alkenes. | masterorganicchemistry.com |

Oxidative Transformations

Beyond epoxidation, other oxidative transformations can be performed on derivatives of 2-cyclohexen-1-one, 3-chloro-2-methyl-. For instance, the Baeyer-Villiger oxidation can convert the cyclic ketone into a lactone. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, typically using peroxyacids like m-CPBA. wikipedia.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

While no direct examples of Baeyer-Villiger oxidation on 2-cyclohexen-1-one, 3-chloro-2-methyl- were found, the oxidation of related cyclohexenone systems suggests that the reaction would lead to the corresponding unsaturated lactone.

Halogenation Reactions

Halogenation of 2-cyclohexen-1-one, 3-chloro-2-methyl- can occur at different positions depending on the reaction conditions. Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond is a possibility, though the electron-deficient nature of the enone system makes this less favorable than for simple alkenes.

More commonly, radical halogenation occurs at the allylic positions. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the substitution of allylic hydrogens with bromine. In the case of 2-cyclohexen-1-one, 3-chloro-2-methyl-, there are allylic protons at C4 and on the C2-methyl group. The relative reactivity of these positions would depend on the stability of the resulting radical intermediates. Generally, allylic methylene (B1212753) groups are more reactive than allylic methyl groups in radical bromination.

Rearrangement and Annulation Reactions

The structural features of 2-cyclohexen-1-one, 3-chloro-2-methyl- make it a suitable substrate for various rearrangement and annulation reactions, leading to the formation of new ring systems.

One notable rearrangement is the Favorskii rearrangement, which is characteristic of α-halo ketones in the presence of a base. wikipedia.orgadichemistry.com This reaction typically results in a ring contraction of cyclic α-halo ketones to form a carboxylic acid derivative. wikipedia.orgadichemistry.com For 2-chloro-2-methylcyclohexanone, a saturated analogue, treatment with a base like sodium methoxide (B1231860) would be expected to yield a methyl cyclopentanecarboxylate (B8599756) derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgyoutube.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also important transformations. The Robinson annulation, for instance, is a powerful method for the formation of six-membered rings. organic-chemistry.org While 2-cyclohexen-1-one, 3-chloro-2-methyl- itself is a product of a formal Robinson-type annulation, it can also serve as a starting material for further annulations. For example, it could potentially act as a Michael acceptor, reacting with an enolate to initiate a sequence leading to a new fused ring system.

Stereoselective Transformations

Controlling the stereochemistry of reactions involving 2-cyclohexen-1-one, 3-chloro-2-methyl- is crucial for its application in the synthesis of complex target molecules.

Diastereoselective Reactions

Diastereoselective reactions of 2-cyclohexen-1-one, 3-chloro-2-methyl- can be achieved by taking advantage of the existing stereocenters or by introducing new ones in a controlled manner. For example, the reduction of the carbonyl group can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such a reduction can often be controlled by the choice of reducing agent and the reaction conditions, with bulky reducing agents favoring attack from the less hindered face.

Furthermore, conjugate addition reactions to the enone system can also proceed with high diastereoselectivity. The approach of the nucleophile is often directed by the steric bulk of the substituents already present on the ring. For instance, the addition of organocuprates to similar 2-methyl-2-cyclohexenones has been shown to occur with high diastereoselectivity, with the incoming nucleophile adding from the face opposite to the existing methyl group.

Enantioselective Reductions and Additions

The introduction of chirality into the 2-cyclohexen-1-one, 3-chloro-2-methyl- scaffold is a critical step in the synthesis of complex, stereochemically defined molecules. Enantioselective reductions of the enone functionality and asymmetric additions to the double bond are powerful strategies to achieve this, yielding chiral building blocks with high optical purity. Research in this area leverages various catalytic systems, including biocatalysts, organometallics, and small organic molecules, to control the stereochemical outcome of these transformations.

Enantioselective Reductions

The enantioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones is a well-established method for generating chiral ketones. While direct studies on 2-cyclohexen-1-one, 3-chloro-2-methyl- are limited, research on analogous substrates provides significant insights into potential synthetic routes.

A notable example is the biocatalytic reduction of the closely related compound, 2-methyl-2-cyclohexen-1-one (B71969). The use of ene-reductases (EReds) from the 'Old Yellow Enzyme' (OYE) family has demonstrated remarkable efficiency and stereoselectivity. nii.ac.jpmdpi.com In a bio-electrocatalytic setup, the Thermostable Old Yellow Enzyme (TOYE) has been employed for the asymmetric hydrogenation of 2-methyl-2-cyclohexen-1-one. nii.ac.jp This enzymatic system, which uses methyl viologen as an electron mediator for cofactor regeneration, exhibits high productivity and exceptional enantioselectivity. nii.ac.jpnih.gov

The reduction of 2-methyl-2-cyclohexen-1-one using the TOYE system resulted in the formation of (R)-2-methylcyclohexanone with a high enantiomeric excess (ee). nii.ac.jp This demonstrates the potential of biocatalysis for the stereoselective transformation of substituted cyclohexenones. The high degree of stereocontrol is attributed to the enzyme's well-defined active site, which dictates the facial selectivity of the hydride attack on the substrate. nii.ac.jpmdpi.com

Table 1: Biocatalytic Reduction of 2-Methyl-2-Cyclohexen-1-one

| Enzyme | Substrate | Product | Productivity (mM h⁻¹) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |

|---|---|---|---|---|---|---|

| TOYE | 2-Methyl-2-cyclohexen-1-one | (R)-2-Methylcyclohexanone | 1.40 | 98 ± 1 | R | nii.ac.jp |

These findings suggest that a similar biocatalytic approach could be successfully applied to 2-cyclohexen-1-one, 3-chloro-2-methyl-, potentially affording the corresponding chiral (R)-3-chloro-2-methylcyclohexanone with high enantiopurity. The steric and electronic properties of the chloro-substituent would likely influence the reaction rate and selectivity, necessitating specific optimization of the reaction conditions.

Enantioselective Additions

Asymmetric conjugate addition reactions represent another powerful tool for the enantioselective functionalization of α,β-unsaturated systems like 2-cyclohexen-1-one, 3-chloro-2-methyl-. These reactions involve the 1,4-addition of a nucleophile to the enone, creating one or more stereocenters. A variety of chiral catalysts, including those based on transition metals and small organic molecules (organocatalysts), have been developed for this purpose. pnas.orglibretexts.org

While specific studies on the enantioselective addition to 2-cyclohexen-1-one, 3-chloro-2-methyl- are not extensively documented, the reactivity of the parent 2-cyclohexenone and its 2-methyl derivative has been explored. These studies provide a framework for predicting the behavior of the chloro-substituted analog.

Organometallic Catalysis: Copper-catalyzed asymmetric conjugate additions of Grignard reagents and organozinc reagents are well-established methods for the introduction of alkyl and aryl groups. pnas.orglibretexts.org The use of chiral ligands, such as those derived from ferrocene (B1249389) (e.g., TaniaPhos, JosiPhos), can induce high levels of enantioselectivity in the addition to cyclic enones. pnas.org For instance, the copper-catalyzed addition of Grignard reagents to 2-cyclohexenone proceeds with high regioselectivity and enantioselectivity in the presence of these chiral phosphine (B1218219) ligands. pnas.org

Organocatalysis: Chiral secondary amines, such as derivatives of proline, are effective organocatalysts for the Michael addition of various nucleophiles to enones. nii.ac.jpmdpi.com These catalysts operate via the formation of a transient chiral iminium ion, which activates the enone towards nucleophilic attack and controls the stereochemical outcome. nii.ac.jp The Michael addition of dialkyl malonates to 2-cyclohexenone has been successfully achieved with high enantioselectivity using a chiral diamine/acid catalyst system. nii.ac.jp

Table 2: Examples of Enantioselective Conjugate Additions to Cyclic Enones

| Enone Substrate | Nucleophile | Catalytic System | Product | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexenone | EtMgBr | CuCl / Chiral Ferrocenyl Diphosphine | 3-Ethylcyclohexanone | up to 96 | pnas.org |

| 2-Cyclohexenone | Dimethyl Malonate | Chiral Diamine / Acid | 3-(Dimethoxycarbonylmethyl)cyclohexanone | 87 | nii.ac.jp |

The presence of the 2-methyl and 3-chloro substituents on the cyclohexenone ring would significantly influence the steric and electronic environment for an incoming nucleophile. The methyl group at the 2-position can exert steric hindrance, potentially affecting the approach of both the catalyst and the nucleophile. The electron-withdrawing chloro group at the 3-position would further activate the double bond towards nucleophilic attack. The development of a successful enantioselective addition to 2-cyclohexen-1-one, 3-chloro-2-methyl- would therefore require careful selection of the catalyst and reaction conditions to overcome these steric and electronic factors and achieve high levels of stereocontrol.

Catalytic Systems and Enantioselective Synthesis of 2 Cyclohexen 1 One, 3 Chloro 2 Methyl Derivatives

Development of Catalytic Methodologies

The synthesis of functionalized cyclohexenones, key structural motifs in many natural products and pharmaceuticals, has been significantly advanced through the development of sophisticated catalytic systems. These methodologies offer efficient and selective routes to complex molecular architectures.

Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for the construction and functionalization of cyclic enones. A plausible and direct route to 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl- involves the regioselective α-halogenation of a 2-methyl-2-cyclohexen-1-one (B71969) precursor. While various methods exist for the α-halogenation of ketones, metal-catalyzed approaches can offer improved selectivity and milder reaction conditions.

Another advanced strategy involves the palladium-catalyzed oxidative desymmetrization of meso-dibenzoate precursors. This method yields chiral γ-benzoyloxy cycloalkenones with high enantioselectivity. rsc.org These products are versatile intermediates that can be further elaborated, potentially through substitution and elimination reactions, to access a range of substituted cycloalkenones, including halogenated derivatives. rsc.org Furthermore, copper and rhodium complexes have been instrumental in the desymmetrizing hydrogenation of cyclohexadienones, providing access to chiral cyclohexenones. nih.govacs.org For instance, a copper-catalyzed process using a chiral Ph-BPE ligand has been shown to be effective. acs.org Such strategies could theoretically be applied to a suitably substituted cyclohexadienone to generate the chiral core of the target molecule.

More complex metal-catalyzed haloalkynylation reactions, which install both a halogen and an alkyne group across a double or triple bond, represent another frontier. nih.gov A subsequent partial reduction and cyclization could be envisioned as a pathway to construct the 3-chloro-2-methyl-cyclohexenone framework.

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a central pillar of asymmetric synthesis. Chiral cyclohexenone skeletons are frequently assembled using organocatalytic cascade reactions, such as the Michael-aldol sequence. These reactions can construct the six-membered ring with high stereocontrol, starting from simple acyclic precursors.

For the synthesis of a 3-chloro-2-methyl derivative, one could envision an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a proline derivative). This would be followed by an intramolecular aldol (B89426) condensation to form a chiral 2-methylcyclohexenone ring. The final chlorination at the C3 position would complete the synthesis. Bifunctional catalysts, such as those incorporating a thiourea (B124793) group alongside a tertiary amine, are known to activate α,β-unsaturated systems through hydrogen bonding, facilitating highly stereoselective transformations. acs.org

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and their active sites can provide a unique chiral environment, leading to exceptionally high enantioselectivities.

A highly promising biocatalytic strategy is the asymmetric desymmetrization of a prochiral 4,4-disubstituted 2,5-cyclohexadienone. Ene-reductases from the "Old Yellow Enzyme" (OYE) family, such as OPR3 and YqjM, have been successfully used to reduce one of the double bonds of cyclohexadienone substrates, thereby creating a chiral quaternary center with excellent enantiomeric excess (ee). nih.govacs.org Applying this to a hypothetical precursor like 4-chloro-4-methyl-2,5-cyclohexadienone could directly yield the desired chiral enone.

| Entry | Substrate (4-Substituent) | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4'-Fluoro-4-phenyl | OPR3 | 76 | >99 |

| 2 | 4'-Fluoro-4-phenyl | YqjM | 63 | >99 |

| 3 | 4'-Chloro-4-phenyl | OPR3 | 70 | >99 |

| 4 | 4'-Chloro-4-phenyl | YqjM | 31 | >99 |

| 5 | 4'-Methoxy-4-phenyl | YqjM | 47 | >99 |

| 6 | 3',4'-Dimethoxy-4-phenyl | YqjM | 97 | >99 |

Another powerful biocatalytic method is the kinetic resolution of a racemic mixture. The racemic alcohol precursor, 3-chloro-2-methylcyclohex-2-en-1-ol nih.gov, could be resolved using enzymes like lipases or esterases. nih.gov These enzymes would selectively acylate one enantiomer of the alcohol at a much faster rate, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol). This approach is widely used for producing enantiopure vicinal halohydrins, which are valuable chiral building blocks. nih.gov

Strategies for Enantiocontrol in Synthesis

Achieving a high level of enantioselectivity is paramount in modern organic synthesis. This is accomplished primarily through the use of chiral catalysts, auxiliaries, or reagents that can effectively differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.

Chiral Catalyst Design and Optimization

The efficacy of an asymmetric catalyst hinges on its three-dimensional structure. The design and optimization of chiral catalysts involve the strategic placement of chiral elements and functional groups to create a well-defined chiral pocket that forces the substrate to bind in a specific orientation, thus exposing only one face to reaction.

In metal catalysis, this is achieved by using chiral ligands that coordinate to the metal center. For example, in the desymmetrizing hydrogenations mentioned earlier, chiral diphosphine ligands like Ph-BPE are crucial for inducing asymmetry. acs.org The electronic and steric properties of these ligands are systematically modified to maximize enantioselectivity. In organocatalysis, the catalyst itself is a chiral organic molecule, such as a derivative of the cinchona alkaloids or the amino acid proline. rsc.org Optimization involves modifying the catalyst backbone to enhance its activity and stereodirecting ability. Furthermore, significant research is dedicated to developing recyclable catalysts, for instance by anchoring them to a solid support or an ionic liquid, to improve the sustainability of the process. rsc.org

Chiral Auxiliary and Ligand-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This is a robust and reliable method for controlling stereochemistry.

A prominent example is the use of Evans oxazolidinone auxiliaries. williams.eduresearchgate.net An achiral carboxylic acid can be attached to the chiral oxazolidinone to form an amide. The auxiliary then sterically blocks one face of the corresponding enolate, forcing an electrophile (e.g., an alkyl halide) to approach from the less hindered side with high diastereoselectivity. williams.edu To synthesize a derivative of 2-Cyclohexen-1-one, 3-chloro-2-methyl-, one could employ an auxiliary to set a key stereocenter in an acyclic precursor before the cyclization step.

| Electrophile (R-X) | Product Diastereomeric Ratio (dr) | Isolated Yield (%) |

|---|---|---|

| Benzyl bromide | >99:1 | 91 |

| Allyl iodide | >99:1 | 90 |

| Ethyl iodide | 98:2 | 85 |

| Methyl iodide | 97:3 | 92 |

Ligand-based approaches are the cornerstone of asymmetric metal catalysis. Chiral ligands, such as the BINAP or BOX families, bind to a metal atom to create a chiral Lewis acid or transition metal complex. This complex then activates the substrate within a chiral environment, leading to an enantioselective reaction. The choice of ligand is critical and is often tailored to the specific reaction and substrate to achieve optimal results. rsc.orgacs.org

Kinetic Resolution Techniques

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product, both in enantioenriched form. This method is predicated on the difference in reaction rates between the two enantiomers.

For cyclohexenone derivatives, kinetic resolution can be achieved through various transformations, including asymmetric reductions, additions, or rearrangements. For instance, a highly efficient strategy for the kinetic resolution of Michael adducts, which can be precursors to or derivatives of cyclohexenones, has been realized using chiral N-heterocyclic carbene (NHC) catalysts. This approach can yield both the desired cyclohexene (B86901) products and the resolved starting materials with high enantiomeric excesses, sometimes up to 99% ee, and a high selectivity factor. nih.gov

Another relevant area of research is the kinetic resolution of secondary benzylic alcohols catalyzed by chiral acyl transfer catalysts. Computational studies have provided insight into the transition states, suggesting that enantioselectivity arises from a combination of steric repulsion and electrostatic attraction between the substrate and the catalyst. nih.gov While not directly involving 2-Cyclohexen-1-one, 3-chloro-2-methyl-, these mechanistic insights are valuable for designing potential kinetic resolution protocols for this compound.

A hypothetical kinetic resolution of racemic 2-Cyclohexen-1-one, 3-chloro-2-methyl- could involve an asymmetric reduction of the ketone. A chiral reducing agent would selectively reduce one enantiomer to the corresponding alcohol, 3-chloro-2-methylcyclohex-2-en-1-ol, at a faster rate, leaving the unreacted ketone enriched in the other enantiomer.

Table 1: Hypothetical Data for Kinetic Resolution of (±)-2-Cyclohexen-1-one, 3-chloro-2-methyl-

| Entry | Chiral Catalyst/Reagent | Product | Conversion (%) | ee of Unreacted Ketone (%) | ee of Alcohol Product (%) |

| 1 | (R)-CBS Catalyst / BH3 | (S)-3-chloro-2-methylcyclohex-2-en-1-ol | 50 | >99 | 98 |

| 2 | Chiral Rhodium Complex / H2 | (R)-3-chloro-2-methylcyclohexan-1-one | 48 | 95 | 93 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for the kinetic resolution of 2-Cyclohexen-1-one, 3-chloro-2-methyl- is not available in the searched literature.

Reductive Desymmetrization Strategies

Reductive desymmetrization is a powerful strategy for the synthesis of chiral molecules from prochiral or meso starting materials. This approach involves the enantioselective reduction of one of two enantiotopic functional groups, leading to a single chiral product with high enantiomeric excess.

In the context of cyclohexenone derivatives, desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases has been shown to be a highly effective method for producing chiral 2-cyclohexenones with quaternary stereocenters. acs.org This biocatalytic approach has demonstrated high conversions and excellent enantioselectivities (>99% ee). acs.org For example, the desymmetrization of a 4-phenyl-substituted cyclohexadienone using the ene-reductase YqjM resulted in the corresponding chiral cyclohexenone in 78% yield and >99% ee. acs.org The success of this method depends on the substrate, with different substituents affecting the yield and efficiency of the enzymatic reduction. acs.org

A potential reductive desymmetrization approach for a precursor to 2-Cyclohexen-1-one, 3-chloro-2-methyl- could start from a symmetrically substituted prochiral cyclohexanedione. A chiral catalyst would then selectively reduce one of the two ketone functionalities, leading to a chiral hydroxyketone intermediate that could be further transformed into the target molecule.

Dual catalytic systems have also been employed for the enantioselective desymmetrization of allene-tethered cyclohexanones. nih.gov This method utilizes a chiral prolinamide and a copper(I) co-catalyst to achieve the cycloisomerization, affording bicyclic structures with high enantio- and diastereoselectivity. nih.gov While the substrate is different, the principle of using a chiral catalyst to differentiate between two reactive sites in a symmetrical molecule is directly applicable.

Table 2: Examples of Reductive Desymmetrization of Cyclohexanone (B45756) Precursors

| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 1 | 4-Phenyl-2,5-cyclohexadienone | Ene-reductase (YqjM) | (R)-4-Phenyl-2-cyclohexen-1-one | 78 | >99 | acs.org |

| 2 | 4-(4'-Chlorophenyl)-2,5-cyclohexadienone | Ene-reductase (OPR3) | (R)-4-(4'-Chlorophenyl)-2-cyclohexen-1-one | 70 | >99 | acs.org |

| 3 | N-tethered allenic cyclohexanone | Prolinamide / Cu(I) | 4-Vinyl-2-morphan derivative | High | High | nih.gov |

This table showcases experimentally reported data for the reductive desymmetrization of related cyclohexanone precursors, highlighting the potential of this strategy.

Spectroscopic and Structural Elucidation Studies of 2 Cyclohexen 1 One, 3 Chloro 2 Methyl Derivatives

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds within a molecule. For a compound like 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl-, the IR spectrum is expected to exhibit characteristic absorption bands. A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ketone. The C=C double bond within the cyclohexene (B86901) ring would likely show a stretching vibration band around 1600-1650 cm⁻¹. The presence of the C-Cl bond is expected to give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations for the methyl group and the cyclohexene ring would appear around 2850-3000 cm⁻¹.

For comparison, the gas-phase IR spectrum of the related compound 3-methyl-2-cyclohexen-1-one (B144701) shows characteristic peaks that support these expectations. nist.gov

Raman Spectroscopy , a complementary technique to IR, relies on the inelastic scattering of monochromatic light. wikipedia.org A change in polarizability during a vibration is required for a Raman-active mode. libretexts.org For 2-Cyclohexen-1-one, 3-chloro-2-methyl-, the C=C and C=O stretching vibrations are also expected to be Raman active. The symmetrical nature of the C=C bond often results in a strong Raman signal.

The Raman spectrum of cyclohexanone (B45756) , a related saturated cyclic ketone, provides some insight into the expected vibrational modes of the ring structure. chemicalbook.comresearchgate.net

Table 1: Representative IR Absorption Bands for 3-Methyl-2-cyclohexen-1-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650-1700 |

| C=C | Stretch | 1600-1650 |

| C-H (sp³) | Stretch | 2850-2960 |

Data is illustrative and based on typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multi-Nuclear, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information about the chemical environment of protons. For 2-Cyclohexen-1-one, 3-chloro-2-methyl-, the methyl protons would likely appear as a singlet in the range of 1.8-2.2 ppm. The protons on the cyclohexene ring would exhibit complex splitting patterns and appear at distinct chemical shifts influenced by their proximity to the carbonyl group, the double bond, and the chlorine atom. The vinylic proton would be expected to resonate downfield.

For the related compound 3-methyl-2-cyclohexen-1-one , ¹H NMR data shows the methyl protons at approximately 1.96 ppm and the vinylic proton around 5.86 ppm. chemicalbook.com

¹³C NMR Spectroscopy details the different carbon environments in the molecule. The carbonyl carbon of 2-Cyclohexen-1-one, 3-chloro-2-methyl- is expected to have a chemical shift in the range of 190-200 ppm. The olefinic carbons would resonate between 120-160 ppm, with the carbon bearing the chlorine atom being significantly deshielded. The methyl carbon would appear upfield, typically between 15-25 ppm.

In the case of 3-methyl-2-cyclohexen-1-one , the carbonyl carbon appears at around 199 ppm, while the olefinic carbons are observed at approximately 127 ppm and 161 ppm. chegg.com

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity within the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-2-cyclohexen-1-one

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~199 |

| =C-CH₃ | ~5.86 | ~127 |

| -C= | - | ~161 |

| -CH₂-C=O | ~2.33 | ~36 |

| -CH₂- | ~2.00 | ~23 |

| -CH₂- | ~2.31 | ~30 |

Data is for 3-methyl-2-cyclohexen-1-one and serves as an estimation. chemicalbook.comchegg.com

Mass Spectrometry (GC-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis of 2-Cyclohexen-1-one, 3-chloro-2-methyl- due to its expected volatility. The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a clear indicator of a chlorine-containing compound. Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or a carbon monoxide molecule.

GC-MS data is available for the related compound 3-chloro-2-methylcyclohex-2-en-1-ol . nih.gov

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula with high confidence. Predicted data for 2-Cyclohexen-1-one, 3-chloro-2-methyl- suggests a monoisotopic mass of 144.0342 Da. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct of 2-Cyclohexen-1-one, 3-chloro-2-methyl-

| Adduct | m/z | Predicted CCS (Ų) |

|---|

Data is based on predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For α,β-unsaturated ketones like 2-Cyclohexen-1-one, 3-chloro-2-methyl-, two characteristic absorptions are expected. A strong absorption band, corresponding to a π → π* transition, is typically observed in the range of 220-250 nm. A weaker absorption band at a longer wavelength, usually above 300 nm, is attributed to the n → π* transition of the carbonyl group. The position of these absorption maxima can be influenced by the solvent polarity and the specific substitution pattern on the cyclohexenone ring.

For the parent compound, 2-cyclohexen-1-one , the π → π* transition is observed at approximately 225 nm. nist.gov The addition of substituents like the chloro and methyl groups in 2-Cyclohexen-1-one, 3-chloro-2-methyl- would be expected to cause a bathochromic (red) shift in the absorption maxima.

Advanced Surface and Bulk Characterization Techniques

For a more in-depth analysis of the material properties of 2-Cyclohexen-1-one, 3-chloro-2-methyl- derivatives, especially in solid or aggregated states, advanced techniques can be employed.

X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition of the surface and the chemical states of the elements present. This would be particularly useful for confirming the presence and oxidation state of chlorine.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for obtaining IR spectra of solid samples without the need for extensive sample preparation. This could be applied to study the vibrational modes of solid derivatives of 2-Cyclohexen-1-one, 3-chloro-2-methyl-.

Computational and Theoretical Studies on 2 Cyclohexen 1 One, 3 Chloro 2 Methyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. For 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl-, these methods can provide a detailed picture of its electronic structure, stability, and reactivity.

Electronic Structure Elucidation

The electronic structure of 2-Cyclohexen-1-one, 3-chloro-2-methyl- is characterized by the interplay of the α,β-unsaturated ketone framework and the electronic effects of the chloro and methyl substituents. The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge and the halogen atom a partial negative charge. drishtiias.com This polarization, along with the electron-donating nature of the methyl group and the electron-withdrawing character of the carbonyl group, significantly influences the electron distribution within the molecule.

Computational studies on the parent compound, 2-cyclohexen-1-one (2CHO), have been conducted to understand its excited states. researchgate.netaip.org These studies, often employing methods like Time-Dependent Density Functional Theory (TDDFT), provide insights into the nature of electronic transitions, such as the S1(n,π*) ← S0 vibronic band system. ebi.ac.uk For 2-Cyclohexen-1-one, 3-chloro-2-methyl-, similar calculations would be expected to reveal a complex interplay of substituent effects on the energies and characteristics of its frontier molecular orbitals.

Energetic Profiles and Thermodynamic Parameter Calculation

Theoretical calculations can predict the thermodynamic stability of 2-Cyclohexen-1-one, 3-chloro-2-methyl- and its various conformers. For the related 2-cyclohexen-1-one, computational methods have been used to determine its equilibrium geometry and harmonic vibrational frequencies in its excited state. researchgate.net Similar calculations for the ground state of 2-Cyclohexen-1-one, 3-chloro-2-methyl- would allow for the determination of key thermodynamic parameters.

Illustrative Thermodynamic Data for 2-Cyclohexen-1-one, 3-chloro-2-methyl- (Hypothetical)

| Parameter | Calculated Value | Unit |

| Heat of Formation (ΔHf°) | -185.5 | kJ/mol |

| Entropy (S°) | 360.2 | J/(mol·K) |

| Gibbs Free Energy (ΔGf°) | -120.8 | kJ/mol |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Studies on substituted cyclopentanones have shown that substituents can have a significant impact on the stability of the ketone form versus its enol tautomer. znaturforsch.com For 2-Cyclohexen-1-one, 3-chloro-2-methyl-, the electron-withdrawing chlorine atom and the electron-donating methyl group would have competing effects on the stability of the enone system, which could be quantified through computational analysis.

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In α,β-unsaturated ketones like 2-Cyclohexen-1-one, 3-chloro-2-methyl-, the LUMO is typically centered on the β-carbon of the enone system, making it susceptible to nucleophilic attack.

The presence of the chloro and methyl groups will modulate the energy and spatial distribution of these orbitals. The methyl group, being electron-donating, would raise the energy of the HOMO, while the electron-withdrawing chlorine and carbonyl groups would lower the energy of the LUMO, potentially increasing its reactivity towards nucleophiles. Analysis of the molecular orbitals can also help in predicting the stereoselectivity of reactions, such as nucleophilic additions. academie-sciences.fr

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and behavior of 2-Cyclohexen-1-one, 3-chloro-2-methyl- in different environments. nih.gov Such simulations model the movement of atoms over time, offering a dynamic picture of the molecule's flexibility and interactions with its surroundings. For instance, MD simulations could be employed to study the conformational preferences of the cyclohexene (B86901) ring, which can adopt various twist-boat and chair-like conformations. These conformational dynamics can be influenced by solvent effects and can play a role in the molecule's reactivity.

Charge Density Analysis and Chemical Bonding Characterization

Charge density analysis, often performed using the theory of Atoms in Molecules (AIM), allows for a detailed characterization of the chemical bonds within a molecule. rsc.org This method can quantify the nature of interactions, including covalent and non-covalent bonds like halogen bonds. mdpi.comresearchgate.netresearchgate.net For 2-Cyclohexen-1-one, 3-chloro-2-methyl-, a charge density analysis would provide quantitative data on the polarity of the C-Cl bond and the nature of the bonding within the enone system. It could also reveal potential intramolecular interactions that influence the molecule's conformation and reactivity.

Illustrative Bond Critical Point Properties for 2-Cyclohexen-1-one, 3-chloro-2-methyl- (Hypothetical)

| Bond | Electron Density (ρ) (e/ų) | Laplacian of Electron Density (∇²ρ) |

| C=O | 2.5 | -15.2 |

| C=C | 2.1 | -12.5 |

| C-Cl | 1.8 | -8.9 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Transition State Modeling and Reaction Pathway Prediction

Computational chemistry is a powerful tool for modeling transition states and predicting reaction pathways. acs.org For reactions involving 2-Cyclohexen-1-one, 3-chloro-2-methyl-, such as nucleophilic additions, transition state modeling can elucidate the factors that control the reaction's stereoselectivity. researchgate.netacs.org

Studies on nucleophilic additions to cyclohexenones have shown that the stereochemical outcome is a delicate balance of steric and electronic factors. researchgate.net Theoretical models can be used to calculate the energies of different transition state structures, allowing for the prediction of the major product. For example, in the addition of a nucleophile, modeling would help determine whether the attack is favored from the axial or equatorial face of the cyclohexene ring.

Investigation of Optical Properties (e.g., Nonlinear Optics)

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the nonlinear optical properties of 2-Cyclohexen-1-one, 3-chloro-2-methyl-. While general information regarding the physical and chemical properties of this compound and its isomers is available, dedicated research into its nonlinear optical behavior, such as the determination of hyperpolarizability, appears to be limited or not publicly documented.

Future computational studies could, however, be designed to investigate these properties. Such research would likely involve quantum chemical calculations, such as those based on Density Functional Theory (DFT), to predict the molecular polarizability and first and second hyperpolarizabilities. These calculations would provide theoretical insights into the molecule's response to an applied electric field, which is fundamental to its nonlinear optical activity. The effects of the chloro and methyl substituents on the electronic structure and, consequently, the optical properties of the cyclohexenone ring would be a key area of investigation.

Given the absence of specific data, a data table for nonlinear optical properties cannot be generated at this time.

Advanced Applications of 2 Cyclohexen 1 One, 3 Chloro 2 Methyl As a Chemical Building Block in Complex Organic Synthesis

Precursor in Natural Product Synthesis

The inherent reactivity of 2-Cyclohexen-1-one (B156087), 3-chloro-2-methyl- makes it an attractive starting material for the total synthesis of natural products. The vinylogous chloride and the enone functionality offer multiple sites for strategic bond formations. While direct applications in completed natural product syntheses remain a niche area, its potential is evident in the construction of core cyclic frameworks that are prevalent in numerous biologically active molecules. Synthetic chemists can leverage the chloro group for cross-coupling reactions to introduce carbon-based substituents or utilize it as a leaving group in nucleophilic substitution reactions. The enone moiety is primed for conjugate additions and other transformations to build molecular complexity.

Intermediate for Chiral Compound Generation

The generation of chiral compounds from achiral starting materials is a cornerstone of modern asymmetric synthesis. 2-Cyclohexen-1-one, 3-chloro-2-methyl-, being a prochiral molecule, presents an ideal substrate for stereoselective transformations. The introduction of chirality can be achieved through various strategies, including asymmetric conjugate addition of nucleophiles to the enone system or stereoselective reduction of the ketone.

For instance, the use of chiral organocatalysts or transition-metal complexes can facilitate the enantioselective addition of carbon or heteroatom nucleophiles to the C-4 position, thereby establishing a new stereocenter. Subsequent manipulation of the chloro and ketone functionalities can lead to a variety of enantiomerically enriched cyclohexanone (B45756) and cyclohexenol (B1201834) derivatives, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds.

Scaffold for Heterocyclic Systems Construction

The construction of heterocyclic rings is of paramount importance in medicinal chemistry due to their prevalence in drug molecules. 2-Cyclohexen-1-one, 3-chloro-2-methyl- serves as a competent scaffold for the synthesis of various fused and spirocyclic heterocyclic systems. The presence of two distinct electrophilic centers—the carbonyl carbon and the carbon bearing the chlorine atom—as well as the nucleophilic C-2 position (via its enolate), allows for a range of annulation strategies.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly well-suited for this substrate. For example, reaction with bifunctional nucleophiles, such as hydrazine (B178648) or hydroxylamine (B1172632) derivatives, can lead to the formation of pyrazole (B372694) or isoxazole-fused cyclohexanes, respectively. The specific reaction conditions and the nature of the nucleophile can be tailored to achieve a desired heterocyclic core.

Role in the Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of 2-Cyclohexen-1-one, 3-chloro-2-methyl- has also spurred the development of new synthetic methods. The β-chloro enone motif can be exploited in novel coupling reactions or as a platform to investigate new catalytic cycles. For instance, its reaction with organometallic reagents in the presence of a suitable catalyst can lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Furthermore, the study of the regioselective and stereoselective transformations of this building block contributes to a deeper understanding of fundamental organic reaction mechanisms. This knowledge can then be applied to the design of more efficient and selective synthetic strategies for a broader range of chemical targets. The development of new reagents derived from 2-Cyclohexen-1-one, 3-chloro-2-methyl- also holds promise for expanding the toolkit of synthetic organic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.